CAS number for pyrazine-2-carbonyl chloride hydrochloride.
Technical Monograph: Pyrazine-2-carbonyl Chloride Hydrochloride Part 1: Executive Summary & Identification Identity & CAS Resolution In the domain of heterocyclic chemistry and drug development, precise identification is...
Identity & CAS Resolution
In the domain of heterocyclic chemistry and drug development, precise identification is paramount. "Pyrazine-2-carbonyl chloride hydrochloride" refers to the hydrochloride salt of the acyl chloride derivative of pyrazine. Researchers must distinguish between the stable salt form and the reactive free acid chloride, as they are often used interchangeably in loose nomenclature but have distinct Chemical Abstracts Service (CAS) registry numbers.
Hygroscopic crystalline solid (typically off-white to yellow)
Solubility
Reacts violently with water/alcohols; soluble in DCM, Chloroform, THF
Part 2: Synthesis & Manufacturing Protocols
The synthesis of pyrazine-2-carbonyl chloride is a classic nucleophilic acyl substitution, typically converting the carboxylic acid to the acid chloride using thionyl chloride (
). The hydrochloride salt is formed when the product is not neutralized or when excess HCl is retained in the crystal lattice during isolation.
Reaction Mechanism (Causality):
The reaction is driven by the formation of the chlorosulfite intermediate, which collapses to release
and . The nitrogen atoms in the pyrazine ring are basic (), allowing them to protonate in the presence of the generated , yielding the hydrochloride salt.
DOT Diagram: Synthesis Workflow
Figure 1: Synthetic pathway converting pyrazine-2-carboxylic acid to the target hydrochloride salt.
Experimental Protocol (Self-Validating):
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (
Catalysis: Add 2-3 drops of anhydrous DMF. Reason: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the formation of the acid chloride.
Reflux: Heat to reflux (approx. 75-80°C) for 3–5 hours. Validation: The reaction is complete when gas evolution (
) ceases and the solid acid dissolves completely.
Isolation: Remove excess
under reduced pressure. To obtain the hydrochloride salt , avoid basic washes; recrystallize the residue from anhydrous toluene or hexane/DCM under inert atmosphere.
Part 3: Critical Applications in Drug Discovery
Pyrazine-2-carbonyl chloride is a "privileged scaffold" donor. Its high electrophilicity allows for the rapid introduction of the pyrazine moiety—a bioisostere of pyridine and benzene known to improve metabolic stability and water solubility in drug candidates.
Key Therapeutic Areas:
Antitubercular Agents: Direct precursor to Pyrazinamide (via ammonolysis) and its lipophilic analogs.
Antiviral Pharmacophores: Used in the synthesis of Favipiravir (T-705) analogs. While Favipiravir itself is often made via 3-aminopyrazine-2-carboxylic acid, the carbonyl chloride is essential for derivatizing the carboxamide position to create "prodrug" forms or structural analogs with improved viral polymerase inhibition.
Kinase Inhibitors: The pyrazine ring serves as a hinge-binding motif in ATP-competitive inhibitors.
DOT Diagram: Divergent Application Pathways
Figure 2: Divergent synthesis pathways utilizing the pyrazinoyl electrophile in medicinal chemistry.
Part 4: Handling, Stability & Safety
Hazards:
Corrosive (GHS05): Causes severe skin burns and eye damage.
Water Reactive: Reacts violently with moisture to release HCl gas.
Storage Protocol:
Atmosphere: Store strictly under Argon or Nitrogen.
Temperature: 2–8°C (Refrigerator) is recommended to retard decomposition.
Container: Tightly sealed glass vials with Teflon-lined caps; Parafilm is insufficient for long-term storage of acid chlorides.
Self-Validating Purity Check:
Before using the reagent in a critical step, perform a micro-hydrolysis test :
Take a small aliquot (~5 mg).
Add to 1 mL of methanol.
Inject into HPLC or GC.
Result: You should see a single peak corresponding to the methyl ester (Methyl pyrazine-2-carboxylate). If a peak for the carboxylic acid is present before hydrolysis, the reagent has degraded.
References
PubChem. Pyrazine-2-carbonyl chloride | C5H3ClN2O. National Library of Medicine. Retrieved from [Link]
Aleksanyan, D. V., et al. (2025).[6] Reactions of α-(aminoalkyl)diphenylphosphine sulfides with pyrazine-2-carbonyl chloride hydrochloride.[7][8][9] Mendeleev Communications.[6] Retrieved from [Link]
Furuta, Y., et al. (2009). T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication.[10] Antiviral Research. (Contextual grounding for Pyrazinecarboxamide applications).
Fundamental synthesis pathway for pyrazine-2-carbonyl chloride hydrochloride.
Content Type: Technical Whitepaper Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Executive Summary & Strategic Importance Pyrazine-2-carbonyl chloride (CAS: 19847-10-0) is a h...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Executive Summary & Strategic Importance
Pyrazine-2-carbonyl chloride (CAS: 19847-10-0) is a high-value heterocyclic intermediate critical to the pharmaceutical industry. It serves as the electrophilic linchpin in the synthesis of the anti-tubercular drug Pyrazinamide and the proteasome inhibitor Bortezomib (Velcade®).
While the pyrazine ring is electron-deficient, making the carboxylic acid precursor stable, the conversion to the acid chloride requires rigorous control of moisture and stoichiometry to prevent hydrolysis or polymerization. This guide details the Thionyl Chloride (
) - Dimethylformamide (DMF) activation pathway, the industry standard for generating high-purity acyl chlorides from electron-poor heteroaromatic acids.
Note on Nomenclature: While often colloquially referred to as "hydrochloride" due to the protonation of the pyrazine nitrogen by byproduct HCl during synthesis, the isolated commercial product is typically the free base Pyrazine-2-carbonyl chloride . This guide addresses the synthesis of the acid chloride, with specific notes on the transient hydrochloride salt species.
Strategic Retrosynthesis & Atom Economy
The synthesis is a classic Nucleophilic Acyl Substitution . The transformation replaces the hydroxyl group of the carboxylic acid with a chlorine atom, converting a poor leaving group (-OH) into an excellent one (-Cl).
) and Hydrogen Chloride () — both gaseous, driving the reaction equilibrium forward (Le Chatelier’s principle) and simplifying purification.
The Fundamental Pathway: Mechanism & Kinetics
The Catalytic Role of DMF (Vilsmeier-Haack Activation)
The reaction does not proceed efficiently with thionyl chloride alone due to the electron-withdrawing nature of the pyrazine ring, which deactivates the carboxylic acid carbonyl. DMF acts as a nucleophilic catalyst.[3]
Activation: DMF reacts with
to form the highly electrophilic Vilsmeier-Haack reagent (chloroiminium ion).
Attack: The carboxylic acid attacks this intermediate, forming an activated acyloxy-iminium species.
Substitution: Chloride ion attacks the carbonyl carbon, collapsing the intermediate to release the desired acid chloride,
, HCl, and regenerating DMF.
Mechanistic Visualization
The following diagram details the catalytic cycle and the specific electron flow for the pyrazine substrate.
Caption: Catalytic cycle showing DMF activation of Thionyl Chloride to the Vilsmeier reagent, facilitating the chlorination of Pyrazine-2-carboxylic acid.
Detailed Experimental Protocol
This protocol is designed for a 100 mmol scale synthesis. It prioritizes safety and yield.
Reagents & Equipment
Component
Specification
Quantity
Role
Pyrazine-2-carboxylic acid
>98% Purity, Dry
12.41 g (100 mmol)
Substrate
Thionyl Chloride ()
Reagent Grade
36.0 mL (~500 mmol)
Reagent/Solvent
DMF
Anhydrous
0.5 mL (Catalytic)
Catalyst
Toluene
Anhydrous (Optional)
50 mL
Co-solvent (if not running neat)
Step-by-Step Methodology
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or Drierite) to exclude atmospheric moisture. Connect the top of the condenser to a gas scrubber (NaOH trap) to neutralize evolved HCl and
.
Charging: Add Pyrazine-2-carboxylic acid (12.41 g) to the flask.
Method B (Solvent - Controlled): Suspend the acid in Toluene (50 mL) and add Thionyl Chloride (15 mL).
Catalysis: Add anhydrous DMF (0.5 mL) dropwise. Caution: Immediate vigorous gas evolution may occur.
Reaction:
Heat the mixture to Reflux (75-80°C) .
Maintain reflux for 3 to 5 hours . The reaction is complete when gas evolution ceases and the solid acid has completely dissolved to form a clear solution (usually yellow to light brown).
Workup:
Cool the mixture to room temperature.
Evaporation: Remove excess Thionyl Chloride (and Toluene) under reduced pressure (Rotary Evaporator) at 40-50°C. Note: Use a solvent trap to protect the pump from corrosive vapors.
Azeotropic Drying: To remove trace
, add 20 mL of dry Toluene and re-evaporate. Repeat twice.
Isolation:
The residue is crude Pyrazine-2-carbonyl chloride.
Purification: For high purity, perform vacuum distillation (bp ~85-90°C at 10 mmHg) or sublimation .
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The product hydrolyzes rapidly in moist air.
Process Workflow Diagram
Caption: Operational workflow for the synthesis and isolation of Pyrazine-2-carbonyl chloride.
Process Optimization & Troubleshooting (Expert Insights)
The "Hydrochloride" Phenomenon
During the reaction, the pyrazine ring nitrogen (basic) can be protonated by the generated HCl, forming [Pyrazine-2-COCl-H]+ Cl-.
Observation: If the reaction mixture becomes a thick slurry that refuses to dissolve even at reflux, you may have formed the insoluble hydrochloride salt.
Remediation: Increasing the temperature or adding more
usually shifts the equilibrium. Upon evaporation and vacuum distillation, the HCl usually dissociates, yielding the free base acid chloride.
)): Can be used with DMF in DCM at room temperature.[2]
Pros: Milder conditions, no
byproduct.
Cons: Higher cost, generates CO (toxic). Recommended for small-scale (<5g) high-purity needs.
Safety & Industrial Considerations (EHS)
Inhalation Hazard: Thionyl chloride and Pyrazine-2-carbonyl chloride are lachrymators and corrosive. Inhalation can cause delayed pulmonary edema . All operations must occur in a functioning fume hood.
Pressure Buildup: The reaction generates 2 moles of gas (
) for every 1 mole of product. Scrubbers must be sized correctly to prevent over-pressurization.
Quenching: Never add water directly to the reaction vessel. Quench excess
by slowly adding the reaction mixture to a large volume of ice/bicarbonate solution if disposal is required.
References
PubChem. (n.d.).[4] Pyrazinecarbonyl chloride (Compound).[4][5] National Library of Medicine. Retrieved from [Link][4]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Acyl Substitution and Vilsmeier-Haack reagents).
PrepChem. (n.d.). Synthesis of 2-pyrazine carboxylic acid chloride. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Acid to Acid Chloride: Common Conditions. Retrieved from [Link]
The Pyrazine Scaffold: A Privileged Heterocycle in Modern Drug Discovery and its Mechanisms of Action
An In-Depth Technical Guide for Researchers and Drug Development Professionals Foreword: The Understated Power of the Pyrazine Ring In the vast landscape of medicinal chemistry, certain molecular scaffolds consistently e...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Foreword: The Understated Power of the Pyrazine Ring
In the vast landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as keystones in the development of novel therapeutics. The pyrazine ring—a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation—is one such "privileged structure".[1][2] Its unique electronic properties, including its electron-deficient nature and the capacity of its nitrogen atoms to act as hydrogen bond acceptors, make it a versatile building block in drug design.[3][4] This guide moves beyond a simple catalog of pyrazine-containing drugs to provide a deep, mechanistic understanding of how these molecules function at a molecular level. We will explore the causality behind their biological activity, detail the experimental workflows used to validate their mechanisms, and offer insights for researchers and drug development professionals seeking to leverage this remarkable scaffold.
Part 1: Core Mechanistic Insights of Bioactive Pyrazines
Pyrazine derivatives exhibit a remarkable breadth of pharmacological activities, a testament to their ability to interact with a diverse array of biological targets.[5][6][7] Their mechanisms are not monolithic; rather, they are tailored to the specific architecture of the target protein. Below, we dissect the most prominent mechanisms of action.
Kinase Inhibition: A Dominant Paradigm
A significant number of pyrazine-based therapeutics function as protein kinase inhibitors.[8][9] Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.[10][11]
The Causality of Interaction:
The pyrazine ring is frequently employed as a bioisostere of moieties like benzene or pyridine.[4] Its key advantage lies in the strategic placement of its nitrogen atoms. In many kinase inhibitors, one of these nitrogen atoms acts as a crucial hydrogen bond acceptor, interacting with an amino acid residue in the "hinge region" of the kinase's ATP-binding pocket.[4][8] This interaction is a cornerstone of ATP-competitive inhibition, where the pyrazine-containing drug physically occupies the space normally reserved for ATP, thereby preventing the phosphorylation of downstream substrates and halting the signaling cascade.[12]
Examples in Practice:
AKN-028: A novel tyrosine kinase inhibitor with promising preclinical results against acute myeloid leukemia (AML).[1]
Erdafitinib & Gilteritinib: These approved drugs bind to the ATP binding pocket of their target kinases, demonstrating the clinical success of this strategy.[12]
Imadazopyrazines & Pyrazolopyrazines: These fused heterocyclic systems are common scaffolds in the development of potent and selective kinase inhibitors.[8][10]
Visualizing the Mechanism: ATP-Competitive Kinase Inhibition
Caption: Bortezomib inhibits the 26S proteasome, causing accumulation of regulatory proteins and inducing apoptosis.
Antiviral Activity: Terminating Replication
Pyrazine scaffolds are also present in potent antiviral agents.
The Causality of Interaction:Favipiravir is a prodrug that targets the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, including influenza. [1]After being administered, it is metabolized within the host cell to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). This active metabolite then acts as a fraudulent substrate for the viral RdRp. Its incorporation into the growing viral RNA strand either terminates chain elongation or induces lethal mutations, effectively halting viral replication.
[1]
Other Diverse Mechanisms
The versatility of the pyrazine core allows it to engage with a wide range of other targets, showcasing its broad applicability in drug design.
[13]
Molecule
Primary Target
Mechanism of Action
Therapeutic Use
Bortezomib
26S Proteasome
Reversibly inhibits proteolysis via boronic acid complexing with a threonine residue. [1]
| Eszopiclone | GABA-A Receptor | Positive allosteric modulator, enhancing the effect of GABA to induce sedation. [1]| Insomnia [1]|
Part 2: Field-Proven Experimental Methodologies
Elucidating the precise mechanism of action is a critical step in drug development. The following protocols represent self-validating systems for assessing two of the most common activities of pyrazine derivatives: kinase inhibition and cytotoxicity.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a trustworthy method for quantifying the binding affinity of a pyrazine compound to a target kinase. It is based on Förster Resonance Energy Transfer (FRET).
Expertise & Causality: The choice of a FRET-based binding assay is deliberate. It directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the inhibitor. This provides a direct readout of binding affinity (Kd or IC50) and is less susceptible to artifacts that can affect enzyme activity assays (e.g., ATP concentration variability).
Methodology:
Reagent Preparation:
Kinase Buffer: Prepare a buffer appropriate for the target kinase (typically contains HEPES, MgCl₂, EGTA, and Brij-35). The buffer's components are crucial for maintaining kinase stability and activity.
Kinase-Tracer Solution: Dilute the specific kinase and the corresponding Alexa Fluor™ 647-labeled tracer in the kinase buffer. The tracer is a known ligand for the ATP pocket.
Europium-Antibody Solution: Dilute the Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST) in the kinase buffer. This antibody binds to a tag on the recombinant kinase, bringing the Eu donor into proximity with the tracer acceptor.
Test Compound Dilution: Perform a serial dilution of the pyrazine test compound in DMSO, then further dilute in the kinase buffer to achieve the final desired concentrations. The use of DMSO is standard for solubilizing organic compounds, but its final concentration must be kept low (<1%) to avoid affecting the assay.
Assay Procedure:
Add 5 µL of the serially diluted pyrazine compound or DMSO (vehicle control) to the wells of a low-volume 384-well plate.
Add 5 µL of the Kinase-Tracer solution to all wells.
Add 5 µL of the Europium-Antibody solution to all wells.
Seal the plate and centrifuge briefly (e.g., 1000 rpm for 1 minute) to ensure all components are mixed at the bottom of the wells.
Incubate at room temperature for 60 minutes, protected from light. This incubation allows the binding reaction to reach equilibrium.
Data Acquisition:
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).
Measure emission at two wavelengths: 665 nm (acceptor, tracer) and 615 nm (donor, Europium).
Data Analysis:
Calculate the Emission Ratio (665 nm / 615 nm).
Plot the Emission Ratio against the logarithm of the pyrazine compound concentration.
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
Visualizing the Workflow: Kinase Binding Assay
Caption: Workflow for a TR-FRET based in vitro kinase binding assay to determine inhibitor IC50.
Protocol: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic or cytostatic effects of a pyrazine compound on cultured cancer cells, a crucial downstream consequence of mechanisms like kinase or proteasome inhibition.
Expertise & Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Live cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This provides a robust and quantitative measure of how the compound affects cell survival and/or proliferation.
Methodology:
Cell Seeding:
Culture the desired cancer cell line (e.g., MCF-7 for breast cancer) under standard conditions (37°C, 5% CO₂).
[5] * Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
Incubate for 24 hours to allow cells to attach. This normalization step ensures that the starting cell number is consistent across all wells.
Compound Treatment:
Prepare serial dilutions of the pyrazine compound in culture medium.
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only (blank) and medium with vehicle (e.g., 0.1% DMSO) as controls.
Incubate the plate for a specified period (e.g., 48 or 72 hours). The duration is chosen to allow sufficient time for the compound to exert its biological effect.
MTT Addition and Incubation:
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
Add 10 µL of the MTT solution to each well.
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert MTT to formazan.
Formazan Solubilization:
After incubation, carefully remove the medium from the wells.
Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
Data Acquisition and Analysis:
Measure the absorbance of each well at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Conclusion
The pyrazine heterocycle is far more than a simple aromatic ring; it is a dynamic and adaptable scaffold that has been successfully incorporated into a multitude of clinically essential drugs. [1][5]Its ability to engage in key molecular interactions, particularly as a hydrogen bond acceptor in enzyme active sites, underpins its success in areas like kinase and proteasome inhibition. [4][8]For researchers in drug discovery, a thorough understanding of these foundational mechanisms, coupled with robust and validated experimental protocols, is paramount. By appreciating the nuanced structure-activity relationships and the causality behind the biological effects of pyrazines, the scientific community can continue to unlock the full potential of this privileged scaffold in developing the next generation of targeted therapeutics.
References
Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery
Source: MDPI
URL: [Link]
Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry
Source: MDPI
URL: [Link]
Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry
Source: Molecules
URL: [Link]
Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
Source: Taylor & Francis Online
URL: [Link]
Title: Unequivocal role of pyrazine ring in medicinally important compounds: a review
Source: PubMed
URL: [Link]
Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
Source: PMC
URL: [Link]
Title: Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review
Source: Taylor & Francis Online
URL: [Link]
Title: Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review
Source: Taylor & Francis Online
URL: [Link]
Title: Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry
Source: PubMed
URL: [Link]
Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
Source: Figshare
URL: [Link]
Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023)
Source: PubMed
URL: [Link]
Physical and chemical properties of pyrazine-2-carbonyl chloride.
[1] Introduction Pyrazine-2-carbonyl chloride (CAS 19847-10-0) is a critical heterocyclic building block in medicinal chemistry and agrochemical synthesis. Characterized by its electron-deficient pyrazine ring and a high...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction
Pyrazine-2-carbonyl chloride (CAS 19847-10-0) is a critical heterocyclic building block in medicinal chemistry and agrochemical synthesis. Characterized by its electron-deficient pyrazine ring and a highly reactive acyl chloride moiety, it serves as the primary electrophile for introducing the pyrazine scaffold—a bioisostere of pyridine and benzene—into complex molecular architectures.
This guide provides an in-depth technical analysis of its physicochemical properties, synthesis, reactivity, and applications, specifically tailored for drug development professionals.
Physical and Chemical Characterization[2][3][4][5][6][7][8]
Physicochemical Properties
Pyrazine-2-carbonyl chloride typically appears as a purple to dark purple crystalline solid, though it may present as an off-white mass when freshly sublimed or highly pure. It is highly sensitive to moisture, hydrolyzing rapidly to pyrazine-2-carboxylic acid and hydrochloric acid.
Table 1: Key Physicochemical Constants
Property
Value
Notes
CAS Number
19847-10-0
Distinct from the nitrile (19847-12-2)
Molecular Formula
C₅H₃ClN₂O
Molecular Weight
142.54 g/mol
Appearance
Solid (Crystalline)
Often darkens upon storage due to trace hydrolysis/oxidation
Melting Point
63 – 65 °C
May vary with purity; often used as crude residue
Boiling Point
222 – 224 °C (760 mmHg)
~140–145 °C at reduced pressure (distillation)
Density
~1.33 g/cm³
Estimated
Solubility
DCM, DMF, THF, Toluene
Reacts violently with water/alcohols
Storage
< 25 °C, Inert Atmosphere
Store under Argon/Nitrogen; Desiccate
Stability and Handling
Moisture Sensitivity: The compound is lachrymatory and corrosive. It must be handled in a fume hood under an inert atmosphere (Schlenk line or glovebox recommended for bulk handling).
Thermal Stability: Stable at room temperature under anhydrous conditions but susceptible to thermal decomposition at elevated temperatures (>100 °C) if HCl is trapped in the lattice.
Synthesis and Production
The industrial and laboratory standard for synthesizing pyrazine-2-carbonyl chloride involves the chlorination of pyrazine-2-carboxylic acid. Thionyl chloride (
) is the preferred reagent due to the ease of removing volatile byproducts ( and ).
Synthetic Pathway
The reaction proceeds via the formation of an unstable acyl chlorosulfite intermediate, which collapses to release sulfur dioxide and the acyl chloride.
Figure 1: Synthesis workflow from carboxylic acid precursor.
Production Protocol
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂) or an inert gas inlet.
Reagents: Suspend pyrazine-2-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) or toluene.
Catalysis: Add a catalytic amount of DMF (1-2 drops) to form the Vilsmeier-Haack-like active species, significantly accelerating the reaction.
Reflux: Heat to reflux for 3–5 hours until gas evolution ceases and the solid dissolves.
Isolation: Remove solvent and excess thionyl chloride under reduced pressure. The residue is typically used directly in subsequent steps to avoid hydrolysis during purification.
Chemical Reactivity & Applications[6][10][11][12]
Reactivity Profile
Pyrazine-2-carbonyl chloride is an "activated" pyrazine derivative.[1] The electron-withdrawing nature of the para-nitrogen atoms in the pyrazine ring enhances the electrophilicity of the carbonyl carbon, making it more reactive toward nucleophiles than benzoyl chloride.
Key Reactions:
Amidation: Reacts with primary/secondary amines to form pyrazine-2-carboxamides (e.g., Pyrazinamide).
Esterification: Reacts with alcohols/phenols to form esters.
Friedel-Crafts Acylation: Can acylate electron-rich aromatics in the presence of Lewis acids.
Figure 2: Divergent reactivity pathways for library synthesis.
Applications in Drug Discovery[11]
Bortezomib (Velcade): Pyrazine-2-carbonyl chloride is a key intermediate in the synthesis of the proteasome inhibitor Bortezomib. It is used to cap the N-terminus of the dipeptide backbone.
Antitubercular Agents: Used to synthesize derivatives of Pyrazinamide, a first-line medication for tuberculosis.
Kinase Inhibitors: The pyrazine moiety acts as a hinge-binder in various ATP-competitive kinase inhibitors.
Experimental Protocol: Amide Coupling
Objective: Synthesis of a generic N-substituted pyrazine-2-carboxamide.
Materials:
Pyrazine-2-carbonyl chloride (1.0 mmol)
Amine substrate (1.0 mmol)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 mmol)
Dichloromethane (DCM), anhydrous (5 mL)
Procedure:
Preparation: Dissolve the amine substrate and TEA in anhydrous DCM in a round-bottom flask under nitrogen.
Addition: Cool the solution to 0 °C in an ice bath.
Acylation: Dissolve pyrazine-2-carbonyl chloride in a minimal amount of DCM and add it dropwise to the amine solution.
Note: The reaction is exothermic. Control addition rate to maintain temperature < 5 °C.
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor by TLC (or LC-MS) for the disappearance of the amine.
Workup: Dilute with DCM, wash with saturated
(to remove acid byproducts), followed by brine.
Purification: Dry over
, filter, and concentrate. Purify via recrystallization or silica gel chromatography.
Protocol for synthesis of amides using pyrazine-2-carbonyl chloride hydrochloride.
Application Note: AN-PYR-01 Protocol for Synthesis of Amides using Pyrazine-2-carbonyl Chloride Hydrochloride Abstract & Strategic Overview The pyrazine carboxamide moiety is a privileged scaffold in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-PYR-01
Protocol for Synthesis of Amides using Pyrazine-2-carbonyl Chloride Hydrochloride
Abstract & Strategic Overview
The pyrazine carboxamide moiety is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for antitubercular agents (e.g., Pyrazinamide analogues), kinase inhibitors, and various agrochemicals. While pyrazine-2-carboxylic acid is a common starting material, the direct use of Pyrazine-2-carbonyl chloride hydrochloride offers a distinct advantage: it bypasses the need for in-situ activation reagents (like HATU, EDC, or T3P), enabling rapid, high-yielding amide couplings under mild conditions.
However, the hydrochloride salt form presents unique challenges compared to the free base acid chloride. It is highly hygroscopic, prone to hydrolysis, and significantly more acidic. This protocol outlines a robust, self-validating methodology to handle these challenges, ensuring reproducible synthesis of high-purity amides.
Mechanistic Principles
The reaction follows a Nucleophilic Acyl Substitution pathway.[1] Unlike standard acid chlorides, the hydrochloride salt introduces a stoichiometric excess of protons (
Neutralization (In Situ): The auxiliary base (e.g., DIPEA) must first neutralize the HCl associated with the pyrazine ring to liberate the reactive free acid chloride.
Nucleophilic Attack: The primary or secondary amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Elimination: The chloride ion is eliminated, reforming the carbonyl and generating the protonated amide.[3]
Scavenging: The base scavenges the liberated HCl to drive the equilibrium forward.
2.2 Visualization: Reaction Logic Flow
Caption: Logical flow of the neutralization and substitution steps. Note the dual role of the base: activating the reagent and scavenging the byproduct.
Critical Experimental Parameters
Success with the hydrochloride salt depends on strict control of stoichiometry and moisture.
3.1 Stoichiometry Table
The most common failure mode is under-estimating the base requirement. The reagent delivers 2 equivalents of acid (1 ionic HCl + 1 covalent Cl that becomes HCl).
Component
Equivalents (Eq)
Role
Notes
Amine (Limiting Reagent)
1.0
Nucleophile
Ensure free base form or adjust base if using amine salt.
Slight excess accounts for potential hydrolysis during handling.
Base (DIPEA or TEA)
3.0 – 3.5
Scavenger
CRITICAL: 1 eq for salt neutralization + 1 eq for reaction byproduct + 1 eq excess to maintain basicity.
Solvent (DCM/THF)
[0.1 M - 0.2 M]
Medium
Anhydrous is mandatory.
3.2 Solvent Selection Guide
Solvent
Suitability
Rationale
Dichloromethane (DCM)
Primary Choice
Excellent solubility for most organic amines and the resulting amide. Easy workup.
THF
Secondary Choice
Use if the amine is polar.[2] Good for ether-soluble products.
DMF/DMAc
Special Case
Use only if the amine is highly insoluble. Requires aqueous wash to remove.
Standard Operating Procedure (SOP)
Safety Warning: Pyrazine-2-carbonyl chloride is corrosive and a lachrymator. Perform all operations in a fume hood. The HCl salt is a fine powder that can be an inhalation hazard.
Phase 1: Preparation
Glassware: Oven-dry a 2-neck round bottom flask (RBF) and a magnetic stir bar at 120°C for >2 hours. Cool under a stream of dry Nitrogen or Argon.
Reagent Check: Inspect the Pyrazine-2-carbonyl chloride • HCl. It should be a beige/off-white powder.
QC Tip: If the solid is sticky, dark orange, or smells strongly of acid before opening, it has hydrolyzed. Discard.
Phase 2: Reaction Execution
Amine Dissolution:
Charge the RBF with the Amine (1.0 equiv) .
Add anhydrous DCM (concentration ~0.15 M).
Add DIPEA (3.0 equiv) via syringe.
Observation: The solution may warm slightly.[8] Ensure the amine is fully dissolved.
Temperature Control:
Cool the mixture to 0°C using an ice/water bath.
Why? The neutralization of the acid chloride salt is exothermic. Low temperature prevents side reactions (dimerization).
Reagent Addition (The "Reverse Addition" Technique):
Standard Method: Add the solid Pyrazine-2-carbonyl chloride • HCl in 3-4 portions over 10 minutes.
Alternative (for large scale): Suspend the acid chloride salt in DCM in a separate vial and transfer via cannula (note: the salt may not fully dissolve until it hits the base).
Visual Cue: The reaction mixture often turns yellow or orange upon addition of the pyrazine species. This is normal.
Reaction:
Allow the reaction to stir at 0°C for 30 minutes.
Remove ice bath and warm to Room Temperature (20-25°C) .
Stir for 2–4 hours.
Phase 3: Monitoring & Validation
TLC: Use 5% MeOH in DCM. The acid chloride will not run (hydrolyzes on plate). Look for the disappearance of the Amine spot.
LCMS: Check for the [M+H]+ peak of the product.
Note: You may see a peak for Pyrazine-2-carboxylic acid (hydrolysis byproduct) if the reaction was wet.
Phase 4: Workup & Purification
The workup strategy depends on the solubility of your product.
Caption: Decision tree for isolation based on product physicochemical properties.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of Reagent
Ensure solvent is anhydrous. Increase Reagent to 1.5 eq. Handle solid under N2 flow.
Starting Material Remaining
HCl Salt Inhibition
The amine may have protonated and stopped reacting. Add 1.0 eq more Base.
Impurity: Pyrazine Acid
Moisture Ingress
Use a drying tube or balloon. Verify DCM water content (<50 ppm).
Product is Colored
Pyrazine Oligomers
Pass through a short pad of silica gel or activated charcoal.
References
Doležal, M. et al. (2009). "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules, 14(10), 4197-4212. Link
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2][9][10] Tetrahedron, 61(46), 10827-10852. Link
BenchChem. (2025).[11] "Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide." BenchChem Application Notes. LinkNote: General handling of acid chlorides.
Sigma-Aldrich. (n.d.). "Pyrazine-2-carbonyl chloride Product Information." Link
Application Note: Optimized Esterification Protocols using Pyrazine-2-carbonyl Chloride Hydrochloride
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] Pyrazine-2-carbonyl chloride hydrochloride (CAS: 19847-10-0) is a high-reactivity electrophile used extensively in the synthesis of pyrazinamide derivatives...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Pyrazine-2-carbonyl chloride hydrochloride (CAS: 19847-10-0) is a high-reactivity electrophile used extensively in the synthesis of pyrazinamide derivatives (antitubercular agents), flavor compounds, and coordination ligands. Unlike standard acid chlorides, this reagent is supplied as a hydrochloride salt . This dual nature—an electrophilic acyl chloride functionality combined with a protonated pyrazine nitrogen—presents unique challenges:
Acidity: The salt carries an integral equivalent of HCl.
Hygroscopicity: The salt is prone to rapid hydrolysis if exposed to atmospheric moisture.
Stoichiometry: Successful coupling requires neutralization of both the integral HCl and the HCl generated during esterification.
This guide provides validated protocols to maximize yield and purity while mitigating common side reactions like hydrolysis and dimerization.
Mechanistic Principles
The reaction follows a Nucleophilic Acyl Substitution pathway.[1][2][3][4] However, the presence of the hydrochloride salt necessitates a specific order of operations. The base (B) serves three distinct roles:
Neutralizes the hydrochloride salt to liberate the free pyrazine base.
Acts as a proton scavenger for the HCl byproduct of the esterification.
(Optional) Catalytically activates the carbonyl (e.g., DMAP or Pyridine).[2]
Figure 1: Reaction Mechanism & Pathway[6]
Caption: Mechanistic flow from the hydrochloride salt precursor to the final ester, highlighting the dual requirement for base.
Critical Reaction Parameters
Success depends on rigorous control of the following variables.
Parameter
Recommendation
Rationale
Stoichiometry (Base)
≥ 2.2 Equivalents
1.0 eq neutralizes the starting salt; 1.0 eq neutralizes reaction byproduct; 0.2 eq ensures basicity to drive reaction to completion.
Solvent
DCM (Preferred) or THF
Dichloromethane (DCM) offers excellent solubility for the ester product and allows easy aqueous workup. THF is preferred for polar alcohols. Must be Anhydrous.
Temperature
0°C RT
Addition of base to the acid chloride salt is exothermic. Start cold to prevent decomposition, then warm to Room Temperature (RT) to ensure completion.
Reagent Quality
Fresh / Dry
The starting material hydrolyzes to Pyrazine-2-carboxylic acid (white solid) upon moisture exposure. If the solid is sticky or smells strongly of HCl, check purity.
Experimental Protocols
Protocol A: Standard Esterification (Primary/Secondary Alcohols)
Best for: Liquid alcohols, simple substrates, scale-up.
Reagents:
Pyrazine-2-carbonyl chloride HCl (1.0 equiv)
Alcohol (1.1 equiv)
Dichloromethane (DCM), anhydrous (10 mL/g of substrate)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)
Step-by-Step Procedure:
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Suspension: Add Pyrazine-2-carbonyl chloride HCl (1.0 equiv) and anhydrous DCM. Note: The salt may not fully dissolve initially; this is normal.
Cooling: Cool the suspension to 0°C using an ice bath.
Alcohol Addition: Add the Alcohol (1.1 equiv) to the suspension.
Base Addition (Critical): Add DIPEA (2.5 equiv) dropwise via syringe or addition funnel over 15–20 minutes.
Observation: The suspension will likely clear or change consistency as the free base is liberated and reacts. Fumes (HCl) may be visible if the system is not closed, but the base should trap them.
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.
Monitoring: Check by TLC (typically 50% EtOAc/Hexanes). The starting acid chloride is not stable on silica; monitor the disappearance of the alcohol or the appearance of the UV-active ester.
Workup:
Dilute with DCM.
Wash with Sat. NaHCO₃ (2x) to remove unreacted acid and HCl salts.
Dissolve the substrate, Pyridine, and DMAP in DCM first.
Cool to 0°C.
Add the Pyrazine-2-carbonyl chloride HCl solid in portions (to control exotherm) or suspended in minimal DCM.
Stir overnight at RT. The DMAP forms a highly reactive N-acyl pyridinium intermediate that overcomes steric hindrance.
Decision Workflow & Troubleshooting
Use the following logic tree to determine the optimal pathway for your specific substrate.
Figure 2: Experimental Workflow
Caption: Decision tree for selecting the appropriate esterification protocol based on substrate sterics.
Troubleshooting Guide
Issue
Probable Cause
Solution
Low Yield / Recovery
Product water solubility
Pyrazine esters can be slightly amphoteric. Avoid strong acid washes (e.g., 1M HCl) during workup. Use Saturated or just Brine.
White Precipitate in Flask
Amine Hydrochloride Salts
This is normal (). It should dissolve in the aqueous wash. If it hinders stirring, add more DCM.
Starting Material Remains
Hydrolysis of Reagent
The acid chloride HCl salt may have hydrolyzed to the carboxylic acid (unreactive to alcohols without coupling agents). Use fresh reagent or switch to a coupling reagent (EDC/HATU) with the parent acid.
References
PubChem. Pyrazine-2-carbonyl chloride.[5] National Library of Medicine. Available at: [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Schotten-Baumann Reaction).[2]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Pyrazine-2-carbonyl Chloride Hydrochloride in Medicinal Chemistry
Executive Summary
Pyrazine-2-carbonyl chloride hydrochloride (CAS: 84473-64-3) is the activated acyl chloride derivative of pyrazine-2-carboxylic acid, stabilized as a hydrochloride salt.[1][2] It serves as a critical electrophilic building block in medicinal chemistry, primarily used to introduce the pyrazine-2-carbonyl pharmacophore—a structural motif found in several FDA-approved drugs, including the proteasome inhibitor Bortezomib and the antitubercular agent Pyrazinamide .
This guide details the specific applications of this reagent, provides optimized protocols for its use in amide coupling, and outlines critical handling procedures to mitigate its moisture sensitivity.
Chemical Properties & Mechanistic Insight
Unlike the free base acyl chloride, the hydrochloride salt form involves protonation of the pyrazine nitrogen. This modification can enhance shelf-stability by reducing the rate of autocatalytic hydrolysis, but it necessitates specific stoichiometric adjustments during synthesis.
Property
Data
Chemical Name
Pyrazine-2-carbonyl chloride hydrochloride
CAS Number
84473-64-3
Molecular Formula
Molecular Weight
179.00 g/mol
Functional Group
Acyl Chloride (Electrophile)
Reactivity
High; susceptible to hydrolysis; reacts with nucleophiles (amines, alcohols)
Storage
< -20°C, under inert atmosphere (Ar/N2), desiccated
Mechanistic Role in Drug Design:
The pyrazine ring acts as a bioisostere of pyridine and benzene. It functions as a hydrogen bond acceptor in the hinge region of kinase enzymes and modulates lipophilicity (
) to improve blood-brain barrier permeability in CNS drugs. The carbonyl chloride moiety facilitates the rapid formation of amide bonds, the backbone of peptidomimetic drugs.
Core Applications in Drug Discovery
A. Synthesis of Proteasome Inhibitors (Bortezomib/Velcade®)
The most commercially significant application of pyrazine-2-carbonyl chloride is in the synthesis of Bortezomib , a dipeptide boronic acid used to treat multiple myeloma.
Role: It acylates the N-terminus of the phenylalanine-leucine dipeptide backbone.
Key Step: Reaction with L-phenylalanine methyl ester to form the intermediate (S)-Methyl 2-(pyrazine-2-carboxamido)-3-phenylpropanoate .
B. Antitubercular Agents (Pyrazinamide Analogs)
Pyrazinamide is a first-line tuberculosis drug. Resistance to Pyrazinamide has driven the synthesis of lipophilic analogs.
Application: Condensation with substituted anilines or aminopyridines to generate a library of pyrazine-2-carboxamides with enhanced activity against Mycobacterium tuberculosis strains.
C. Metal-Based Cytotoxic Agents (Pincer Ligands)
Recent research utilizes this reagent to synthesize "pincer ligands" (tridentate ligands) for Palladium(II) complexes.[3][4][5] These complexes exhibit cytotoxicity against hematopoietic cancer cell lines, representing a frontier in inorganic medicinal chemistry.
Experimental Protocols
Protocol 1: General Amidation (Schotten-Baumann Conditions)
Optimized for the Hydrochloride Salt Form
Objective: Coupling pyrazine-2-carbonyl chloride hydrochloride with a primary amine.
This diagram illustrates the specific coupling step in the Bortezomib synthesis pathway.
Caption: Synthesis of the key N-terminal intermediate for Bortezomib via amide coupling.
Figure 2: Troubleshooting Decision Tree
A logic flow for addressing common issues during the acylation reaction.
Caption: Troubleshooting logic for optimizing amide coupling yields with acid chlorides.
Handling & Stability (Critical)
Moisture Sensitivity: The "hydrochloride" designation does not negate moisture sensitivity. Upon contact with water, the compound hydrolyzes to Pyrazine-2-carboxylic acid and HCl gas.
Sign of Degradation: Formation of a white, non-crystalline powder (the carboxylic acid) or a sharp acidic odor.
Corrosivity: The compound releases HCl upon reaction. Use acid-resistant gloves and work in a well-ventilated fume hood.
References
Bortezomib Synthesis: Zhu, Y., et al. "Synthesis of Bortezomib." Chinese Journal of Pharmaceuticals, 2010.
Antitubercular Analogs: Doležal, M., et al. "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules, 2002, 7(2), 363-373.
Kinase Inhibitors: "Pyrazines in Drug Discovery." PharmaBlock White Paper.
Pincer Ligands: Konovalov, A. V., et al. "Functionalized pyrazine-2-carboxamides in the synthesis of new palladium-based potential cytotoxic agents." Mendeleev Communications, 2023.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Large-Scale Industrial Synthesis of Pyrazine-2-Carbonyl Chloride Hydrochloride
Executive Summary
Pyrazine-2-carbonyl chloride hydrochloride (CAS 84473-64-3) is a critical electrophilic intermediate in the synthesis of high-value pharmaceutical ingredients, most notably the proteasome inhibitor Bortezomib (Velcade) and various antitubercular agents. While the free acid chloride is frequently described in literature, the hydrochloride salt is the preferred industrial form due to its enhanced thermal stability, reduced volatility, and resistance to hydrolytic degradation during storage.
This Application Note details a robust, scalable protocol for the conversion of pyrazine-2-carboxylic acid to its acid chloride hydrochloride salt using thionyl chloride (
) and catalytic dimethylformamide (DMF). The method prioritizes atom economy, process safety (off-gas management), and critical quality attributes (CQA) required for GMP regulatory compliance.
Reaction Engineering & Mechanism
The transformation utilizes the Vilsmeier-Haack type activation mechanism. Thionyl chloride serves as both the chlorinating agent and the solvent (or co-solvent), while DMF acts as a nucleophilic catalyst.
Chemical Equation:
Mechanistic Insight:
Activation: DMF reacts with
to form the reactive chloroiminium species (Vilsmeier reagent).
Substitution: The carboxylic acid attacks the Vilsmeier reagent, forming an activated acyl species.
Chlorination: Chloride ion displacement yields the acid chloride.
Salt Formation: The basic nitrogen atoms on the pyrazine ring protonate in the presence of the stoichiometric HCl generated, forming the hydrochloride salt.
Critical Process Parameter (CPP) - The "Black Tar" Effect:
Pyrazine rings are electron-deficient and prone to thermal decomposition and polymerization at elevated temperatures, often resulting in a black, tarry reaction mass.
Control Strategy: Strict temperature control (
C) and the use of Toluene as a carrier solvent are recommended to moderate the exotherm and prevent hot-spots associated with neat reflux.
Workflow Visualization
Figure 1: Reaction Mechanism & Pathway
Caption: Mechanistic pathway for the chlorination of pyrazine-2-carboxylic acid via Vilsmeier activation.
Industrial Protocol (Scale: 10 kg Batch)
Safety Warning: Thionyl chloride reacts violently with water.
and are toxic gases.[1] All operations must be performed in a closed reactor system with a caustic scrubber.
Equipment & Materials
Reactor: 50 L Glass-Lined Reactor (GLR) with jacketed heating/cooling.
Condenser: Double-surface reflux condenser (
C glycol coolant).
Scrubber: 2-Stage Caustic Scrubber (15% NaOH).
Solvent: Toluene (Anhydrous, moisture <0.05%).
Step-by-Step Methodology
Step
Operation
Critical Parameters
1
Charging
Charge 10.0 kg Pyrazine-2-carboxylic acid (PCA) into the reactor. Add 30.0 L Toluene. Stir to create a slurry.
2
Catalyst Addition
Add 0.1 L DMF (Dimethylformamide). Note: DMF is essential for initiation.
3
Reagent Feed
Heat jacket to 50°C . Slowly dose 11.5 kg Thionyl Chloride () over 2 hours via a dosing pump.
4
Reaction
Ramp temperature to 75-80°C (Reflux). Hold for 4–6 hours. Evolution of gas () will be vigorous.
5
IPC (In-Process Control)
Sample 1 mL. Quench in Methanol. Analyze by HPLC for Methyl Pyrazinoate. Limit: <0.5% unreacted acid.
6
Distillation
Switch condenser to distillation mode. Apply mild vacuum (600 mbar). Distill off excess and ~50% of Toluene. Temperature C.
7
Crystallization
Cool the concentrated mass to 20°C . Sparge anhydrous HCl gas (optional but recommended for max yield) or add HCl in Dioxane (2 L) to ensure complete salt formation.
8
Isolation
Cool to 0-5°C and age for 2 hours.[2] The product precipitates as a beige/off-white solid.
9
Filtration & Drying
Filter under Nitrogen atmosphere (hygroscopic!). Wash with cold Toluene (5 L). Vacuum dry at 40°C .
Stoichiometry Table
Reagent
MW ( g/mol )
Equivalents
Mass (kg)
Moles
Pyrazine-2-carboxylic acid
124.10
1.0
10.00
80.58
Thionyl Chloride
118.97
1.2
11.50
96.70
DMF
73.09
0.01
0.06
0.80
Product (HCl Salt)
179.00
Theoretical
14.42
80.58
Process Flow & Safety Systems
Figure 2: Industrial Process Flow Diagram (PFD)
Caption: Unit operation sequence ensuring containment of hazardous gases and isolation of moisture-sensitive solid.
Quality Control & Troubleshooting
Self-Validating System:
The protocol includes a "Derivatization IPC" (Step 5). Direct analysis of acid chlorides is difficult due to hydrolysis on HPLC columns.
Validation Step: Quench reaction mixture in dry Methanol.
Result: This converts the acid chloride to Methyl Pyrazine-2-carboxylate .
Analysis: If the HPLC shows the Methyl Ester peak, the acid chloride was present. If it shows the Acid peak, the reaction was incomplete.
Reduce reaction temperature.[5] Ensure efficient stirring to prevent hot spots.
Sticky Solid
Incomplete salt formation.
Sparge additional anhydrous HCl gas during the crystallization step.
High Free Acid
Insufficient SOCl2 or catalyst.
Add 0.1 eq SOCl2 and reflux for 1 additional hour. Verify DMF addition.
References
Preparation of Boronic Acid Ester Compounds. (2009). Millennium Pharmaceuticals, Inc. Patent WO2009004350A1. Link (Describes the use of pyrazine-2-carbonyl chloride in Bortezomib synthesis).
Synthesis of N-(pyrazin-2-ylcarbonyl)-L-phenylalanine. (2011). Zhejiang Hisun Pharmaceutical Co Ltd. Patent CN102212036B. Link (Details the thionyl chloride reaction conditions).
Pyrazine-2-carbonyl chloride hydrochloride. (2023).[6] BOC Sciences Product Catalog, CAS 84473-64-3.[] (Confirmation of commercial salt form).
Application Notes and Protocols for the Synthesis and Biological Evaluation of Novel Pyrazine Derivatives
Introduction: The Pyrazine Scaffold - A Cornerstone in Modern Drug Discovery The pyrazine core, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a "privileged scaffold" in medi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyrazine Scaffold - A Cornerstone in Modern Drug Discovery
The pyrazine core, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, including its electron-deficient nature and capacity for hydrogen bonding, make it a versatile building block for the synthesis of compounds with a wide array of biological activities.[3][4] Pyrazine derivatives have demonstrated significant potential as anticancer, antimicrobial, and antiviral agents, with several compounds entering clinical use.[2][5][6][7] For instance, Bortezomib, a pyrazine-containing therapeutic, is a first-in-class proteasome inhibitor for treating multiple myeloma.[4]
This guide provides in-depth technical application notes and detailed, step-by-step protocols for the synthesis and biological evaluation of novel pyrazine derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind experimental choices to ensure technical accuracy and reproducibility.
I. Synthesis of Biologically Active Pyrazine Derivatives
The synthetic route to pyrazine derivatives is versatile, allowing for the introduction of diverse functionalities to modulate their biological activity. Below are two representative protocols for the synthesis of pyrazine derivatives with demonstrated anticancer and antimicrobial properties.
Protocol 1: Synthesis of Pyrazolo[3,4-b]pyrazine Derivatives as Potential Anticancer Agents
This protocol is based on the synthesis of pyrazolo[3,4-b]pyrazines, a class of fused heterocyclic compounds that have shown promising activity against cancer cell lines, such as the MCF-7 breast cancer cell line.[5][8] The key starting material is 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole, which undergoes condensation with an active methylene compound to form the pyrazolo[3,4-b]pyrazine core.
Rationale: The fusion of the pyrazole and pyrazine rings creates a planar, electron-rich system that can effectively intercalate with DNA or interact with the active sites of key enzymes involved in cell proliferation, such as topoisomerase II.[9] The substituents on the pyrazole and pyrazine rings can be varied to optimize the compound's potency and selectivity.
Experimental Protocol:
Step 1: Synthesis of 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine (15)
To a solution of 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole (1.0 g, 4.9 mmol) in glacial acetic acid (20 mL), add acetylacetone (0.5 g, 5.0 mmol).
Reflux the mixture for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
Filter the resulting precipitate, wash with water, and dry.
Recrystallize the crude product from ethanol to afford the pure compound 15 .
Step 2: Synthesis of Chalcone Derivatives (e.g., 25i)
To a solution of 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine (15 ) (0.28 g, 1 mmol) in ethanol (20 mL), add an appropriate aromatic aldehyde (e.g., 4-chlorobenzaldehyde for 25i ) (1 mmol) and a few drops of piperidine.
Reflux the mixture for 6 hours.
Cool the reaction mixture and keep it overnight at room temperature.
Filter the separated solid, wash with cold ethanol, and recrystallize from the appropriate solvent to obtain the pure chalcone derivative.
Protocol 2: Synthesis of Triazolo[4,3-a]pyrazine Derivatives as Potent Antimicrobial Agents
This protocol outlines the synthesis of triazolo[4,3-a]pyrazine derivatives, which have shown significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][10] The synthesis involves the cyclization of a hydrazinopyrazine intermediate.
Rationale: The triazole ring is a well-known pharmacophore in many antimicrobial agents. Fusing it with the pyrazine scaffold can lead to compounds with enhanced antimicrobial potency, potentially by targeting essential bacterial enzymes like DNA gyrase.[3]
Experimental Protocol:
Step 1: Synthesis of 2-hydrazinyl-5-methylpyrazine
To a solution of 2-chloro-5-methylpyrazine (1.0 g, 7.8 mmol) in ethanol (25 mL), add hydrazine hydrate (80%, 1.5 mL, 24.9 mmol).
Reflux the mixture for 8 hours, monitoring the reaction by TLC.
After cooling, evaporate the solvent under reduced pressure.
Add water to the residue and extract with chloroform (3 x 25 mL).
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of 3-aryl-6-methyl-[1][5][6]triazolo[4,3-a]pyrazine derivatives (e.g., Compound 2e)
A mixture of 2-hydrazinyl-5-methylpyrazine (0.5 g, 4.0 mmol), an appropriate aromatic aldehyde (e.g., indole-3-carboxaldehyde for compound 2e ) (4.0 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TSA) in ethanol (20 mL) is refluxed for 12 hours.
Cool the reaction mixture to room temperature.
Filter the precipitate, wash with cold ethanol, and dry.
Recrystallize from ethanol to obtain the pure triazolo[4,3-a]pyrazine derivative.
II. Biological Evaluation Protocols
The following protocols are standard methods for assessing the anticancer and antimicrobial activities of the synthesized pyrazine derivatives.
Protocol 3: MTT Assay for In Vitro Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[4]
Experimental Protocol:
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
Compound Treatment: Prepare serial dilutions of the synthesized pyrazine derivatives in the culture medium. Replace the old medium with 100 µL of fresh medium containing the compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[13][14]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth.[15]
Experimental Protocol:
Preparation of Antimicrobial Solutions: Prepare a stock solution of the synthesized pyrazine derivative in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB).
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus or E. coli) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
Inoculation: In a 96-well microtiter plate, add 50 µL of the diluted bacterial suspension to 50 µL of the serially diluted compound solutions (final volume 100 µL). Include a growth control well (broth + inoculum) and a sterility control well (broth only).
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
III. Data Presentation and Visualization
Data Summary Tables
Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyrazine Derivatives against MCF-7 Cells
Caption: A generalized workflow for the synthesis of bioactive pyrazine derivatives.
Caption: Simplified FGFR signaling pathway and the inhibitory action of pyrazine derivatives.[17][18]
IV. Conclusion and Future Perspectives
The pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The protocols detailed in this guide provide a solid foundation for the synthesis and evaluation of new pyrazine derivatives. Future research should focus on exploring novel synthetic methodologies to access diverse chemical space and on elucidating the precise mechanisms of action of these potent molecules. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in optimizing lead compounds for enhanced efficacy, selectivity, and pharmacokinetic properties, ultimately paving the way for the next generation of pyrazine-based drugs.
References
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. Available at: [Link]
Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules. Available at: [Link]
New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. ChemMedChem. Available at: [Link]
New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. ResearchGate. Available at: [Link]
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. MDPI. Available at: [Link]
New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. ChemMedChem. Available at: [Link]
Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in Pharmacology. Available at: [Link]
Current progress in cancer treatment by targeting FGFR signaling. Journal of Hematology & Oncology. Available at: [Link]
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. ResearchGate. Available at: [Link]
Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research. Available at: [Link]
FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Hematology & Oncology. Available at: [Link]
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PubMed. Available at: [Link]
Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed. Available at: [Link]
New pyrazine conjugates: Synthesis, computational studies, and antiviral properties against SARS-CoV-2. Biblioteca Concytec. Available at: [Link]
Pharmacological activity and mechanism of pyrazines. ResearchGate. Available at: [Link]
New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS-CoV-2. PubMed. Available at: [Link]
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]
Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. PubMed. Available at: [Link]
Pharmacological activity and mechanism of pyrazines. PubMed. Available at: [Link]
MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
(PDF) Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. ResearchGate. Available at: [Link]
Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. Journal of Fluorescence. Available at: [Link]
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Assiut University. Available at: [Link]
Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. ProQuest. Available at: [Link]
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. Available at: [Link]
Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science. Available at: [Link]
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Available at: [Link]
Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
(PDF) Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. ResearchGate. Available at: [Link]
New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. Pharmacognosy Magazine. Available at: [Link]
A novel synthesis of 2,5-diphenylpyrazine. ResearchGate. Available at: [Link]
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
Application Notes & Protocols: Pyrazine-2-carbonyl chloride Hydrochloride as a Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Importance of the Pyrazine Moiety The pyrazine ring system is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the Pyrazine Moiety
The pyrazine ring system is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2] Its presence is integral to the function of drugs spanning various classes, from the first-line antitubercular agent Pyrazinamide to the antiviral Favipiravir and the proteasome inhibitor Bortezomib used in cancer therapy.[2][3] The unique electronic properties of the pyrazine nucleus, including the ability of its nitrogen atoms to act as hydrogen bond acceptors, make it an invaluable component for enhancing target binding and modulating pharmacokinetic properties.[4]
Pyrazine-2-carbonyl chloride hydrochloride emerges as a highly strategic and reactive building block for introducing this valuable pharmacophore into novel molecular architectures. As an acyl chloride, it offers a potent electrophilic site for facile reaction with a wide array of nucleophiles, primarily amines, to form stable amide bonds.[5][6] This guide provides an in-depth exploration of its chemical properties, core reactivity, and detailed protocols for its application, designed for researchers and professionals in organic synthesis and drug development.
Chemical Profile and Reactivity
Physicochemical Properties
Pyrazine-2-carbonyl chloride hydrochloride is a solid material that must be handled with care due to its reactivity, particularly its sensitivity to moisture.[7] Its key properties are summarized below.
The synthetic utility of pyrazine-2-carbonyl chloride is dominated by the high reactivity of the acyl chloride functional group. The carbonyl carbon is rendered highly electrophilic by the electron-withdrawing effects of both the adjacent chlorine atom and the pyrazine ring. This facilitates rapid reaction with nucleophiles through a nucleophilic addition-elimination mechanism.[5][12]
Key transformations include:
Reaction with Amines: Forms stable N-substituted pyrazine-2-carboxamides. This is the most prevalent and synthetically valuable reaction.[5][13]
Reaction with Alcohols: Yields pyrazine-2-carboxylate esters.[6]
Reaction with Water: Undergoes rapid hydrolysis to form pyrazine-2-carboxylic acid and hydrochloric acid, underscoring the critical need for anhydrous (dry) reaction conditions.[6][7]
The Significance of the Hydrochloride Salt
The compound is supplied as a hydrochloride salt, meaning the pyrazine ring is protonated. This enhances the compound's stability and shelf-life. However, it has a crucial implication for experimental design: a full equivalent of base must be added to the reaction mixture to neutralize this salt and liberate the reactive free base before the acylation reaction can proceed. This is in addition to the base required to scavenge the HCl generated as a byproduct of the amide formation itself. Failure to account for this dual role of the base is a common pitfall that leads to incomplete reactions and low yields.
Core Application: Amide Bond Formation
The synthesis of pyrazine-2-carboxamides is the principal application of this building block, providing a direct route to a vast library of potential drug candidates.[14][15]
Mechanism of Action
The reaction with a primary or secondary amine proceeds via a well-established two-stage nucleophilic addition-elimination pathway.[5][12]
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic carbonyl carbon of the pyrazine-2-carbonyl chloride. This breaks the C=O pi bond and forms a tetrahedral intermediate.[5]
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the chloride ion, being an excellent leaving group, is expelled.
Deprotonation: The resulting protonated amide is deprotonated by a base present in the reaction mixture (e.g., excess amine or an added scavenger base like triethylamine) to yield the final, neutral amide product and the corresponding ammonium salt.[12][16]
Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are essential to prevent hydrolysis of the acyl chloride.[14][17]
Base: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used. As detailed in section 1.3, a minimum of two equivalents is required: one to neutralize the starting material's HCl salt and one to scavenge the HCl byproduct. An excess (e.g., 2.2 equivalents) is often employed to ensure the reaction goes to completion.[18]
Temperature: The reaction is often initiated at a low temperature (0 °C) to control the initial exotherm from the rapid reaction, and then allowed to warm to room temperature.[19]
Detailed Experimental Protocols
Protocol I: General Synthesis of N-Substituted Pyrazine-2-carboxamides
This protocol provides a reliable method for the coupling of pyrazine-2-carbonyl chloride hydrochloride with a diverse range of primary and secondary amines.
Caption: General workflow for pyrazine-2-carboxamide synthesis.
Materials:
Pyrazine-2-carbonyl chloride hydrochloride
Primary or secondary amine (1.0 equivalent)
Triethylamine (TEA) or DIPEA (2.2 equivalents)
Anhydrous Dichloromethane (DCM)
Standard laboratory glassware, dried in an oven
Magnetic stirrer and stir bar
Ice bath
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
To an oven-dried round-bottom flask under an inert atmosphere, add the amine (1.0 eq.) and anhydrous DCM.
Stir the solution and add triethylamine (2.2 eq.).
Cool the flask to 0 °C using an ice bath.
Slowly add pyrazine-2-carbonyl chloride hydrochloride (1.05 eq.) to the stirred solution portion-wise over 5-10 minutes. Causality Note: Slow addition is crucial to manage the exothermic nature of the reaction and prevent side product formation.
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-substituted pyrazine-2-carboxamide.
Protocol II: Preparation of Pyrazine-2-carbonyl chloride
The building block itself is typically prepared from its corresponding carboxylic acid. While often purchased, understanding its synthesis provides valuable context.
Principle: The conversion is achieved by treating pyrazine-2-carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride.[14][17]
Procedure Outline (using Thionyl Chloride):
A mixture of pyrazine-2-carboxylic acid (1.0 eq.) and thionyl chloride (1.5-2.0 eq.) is heated to reflux in an anhydrous solvent like toluene for 1-5 hours.[14][17]
The reaction is complete when gas evolution (HCl and SO₂) ceases.[17]
Excess thionyl chloride is removed by distillation under reduced pressure, often with co-evaporation using fresh dry toluene to ensure complete removal.[14]
The resulting crude acyl chloride is often used immediately in the next step without further purification.[17] Safety Note: Thionyl chloride is corrosive and toxic. This procedure must be performed in a well-ventilated fume hood.
Applications in Drug Discovery and Materials Science
The pyrazine-carboxamide scaffold derived from this building block is a frequent feature in molecules targeting a wide range of diseases.
Antimicrobial Agents: The primary use is in the synthesis of analogues of pyrazinamide to combat tuberculosis, including multi-drug resistant strains.[14][20][21] By varying the amine component, chemists can fine-tune the lipophilicity and steric properties of the molecule to improve efficacy and overcome resistance mechanisms.
Kinase Inhibitors: The pyrazine core can serve as a hinge-binding motif in kinase inhibitors for cancer therapy.[4][22] The amide linkage provides a robust connection point for side chains that explore other pockets of the ATP-binding site.
Antiviral and Anti-inflammatory Agents: The pyrazine scaffold is found in compounds with a wide range of biological activities, and this building block provides a straightforward entry point for their synthesis.[2][23]
Materials Science: Pyrazine-containing structures are also integrated into high-performance polymers and organic electronic materials due to their thermal stability and electronic properties.[3][24]
Safety, Handling, and Storage
Hazard Profile
Pyrazine-2-carbonyl chloride hydrochloride is a hazardous chemical and must be handled with appropriate precautions.
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10]
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust.[10][27]
Handling: Avoid all personal contact. Do not breathe dust. Use spark-proof tools and avoid creating dust clouds.[28] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10]
Long-Term Storage Conditions
Moisture Sensitivity: The compound is highly reactive towards water and is hygroscopic.[7]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] For long-term stability, it is essential to store the container under an inert atmosphere of argon or nitrogen.[7] Keep away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[7]
Conclusion
Pyrazine-2-carbonyl chloride hydrochloride is a powerful and versatile building block that provides an efficient gateway to the synthetically important pyrazine-2-carboxamide scaffold. Its high reactivity, when properly managed with an understanding of its chemical properties and the necessity of anhydrous conditions, allows for the rapid generation of diverse molecular libraries. For researchers in drug discovery and materials science, mastery of its application is a valuable tool for innovation and the development of novel, functional molecules.
References
A Level Chemistry Revision Notes - Acyl Chlorides. (2025). Save My Exams. [Link]
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. [Link]
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). National Center for Biotechnology Information. [Link]
Reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. [Link]
Acyl chlorides with ammonia or primary amines. (n.d.). Chemguide. [Link]
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). National Center for Biotechnology Information. [Link]
Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]
Synthesis of pyrazinamide analogues and their antitubercular bioactivity. (n.d.). ResearchGate. [Link]
Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. (2017). National Center for Biotechnology Information. [Link]
Synthesis of 2-pyrazine carboxylic acid chloride. (n.d.). PrepChem.com. [Link]
Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. (n.d.). International Journal of Chemical and Biological Sciences. [Link]
Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.). ResearchGate. [Link]
Pyrazine and its derivatives- synthesis and activity-a review. (2021). International Journal of Biology, Pharmacy and Allied Sciences. [Link]
N-Acylation: A simple and convenient method for the synthesis of amides. (n.d.). Scholars Research Library. [Link]
Identifying and minimizing side reactions of pyrazine-2-carbonyl chloride hydrochloride.
Topic: Identifying and Minimizing Side Reactions Current Status: Operational Ticket Priority: High (Reactive Intermediate Handling) Executive Summary: The "Electron-Deficient" Paradox Welcome to the technical support hub...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Identifying and Minimizing Side Reactions
Current Status: Operational
Ticket Priority: High (Reactive Intermediate Handling)
Executive Summary: The "Electron-Deficient" Paradox
Welcome to the technical support hub for Pyrazine-2-carbonyl chloride hydrochloride .
Researchers often underestimate this reagent, treating it like a standard benzoyl chloride. This is a critical error. The pyrazine ring is highly electron-deficient (π-deficient), which exerts a powerful inductive effect on the carbonyl carbon, making it significantly more electrophilic than standard aromatic acid chlorides.
However, this reactivity comes with a trade-off: the pyrazine ring nitrogens are nucleophilic. If the reaction environment is not strictly controlled, the reagent will attack itself (self-condensation), leading to the infamous "black tar" formation often reported in failed batches.
This guide provides the protocols to navigate these competing pathways.
Module 1: Critical Side Reactions & Troubleshooting
Hydrolysis (The "White Precipitate" Error)
The Issue: The formation of a white solid that is insoluble in DCM or THF but soluble in aqueous base.
The Cause: Reaction with atmospheric moisture or wet solvents. The HCl salt form is hygroscopic; once it absorbs water, it rapidly reverts to Pyrazine-2-carboxylic acid (P2CA) .
The Mechanism: Water attacks the highly activated carbonyl carbon. The electron-withdrawing pyrazine ring accelerates this rate compared to phenyl analogs.
Diagnostic Check:
LC-MS: Look for a mass shift of -18.5 Da (Loss of HCl, gain of OH ->
).
Visual: The acid chloride is usually a tan/purple solid or oil; the carboxylic acid is a distinct white crystalline solid.
Oligomerization (The "Black Tar" Phenomenon)
The Issue: The reaction mixture turns dark brown or black immediately upon adding a base (TEA/DIPEA), and yield is negligible.
The Cause:Premature Free-Basing. If you neutralize the HCl salt before the target nucleophile (amine/alcohol) is present and available, the free pyrazine nitrogen of one molecule attacks the carbonyl of another.
The Mechanism: This forms a charged acyl-pyridinium-like dimer, which continues to react, forming complex, dark-colored oligomers.
Acyl Ammonium Hydrolysis
The Issue: Low yield despite using dry solvents.
The Cause: Using hindered bases (like DIPEA) with wet glassware. The base forms a reactive acyl ammonium intermediate. While this activates the reagent, it is also 1000x more susceptible to hydrolysis by trace water than the acid chloride itself.
Module 2: The "Gold Standard" Protocol
Self-Validating System: The "Inverse Addition" Method[1]
To minimize side reactions, you must ensure the acid chloride never exists in a free-base state without a target nucleophile nearby.
Base: DIPEA or TEA (2.2 - 2.5 equiv) – Crucial: Needs to neutralize the HCl salt AND the HCl generated during coupling.
Solvent: Anhydrous DCM or THF (0.1 M concentration).
Step-by-Step Procedure:
The Nucleophile Pool: In a clean, oven-dried flask under
, dissolve the Amine (Nucleophile) and the Base in anhydrous solvent. Cool to 0°C.
Why? This creates a "nucleophile-rich" environment.
The Addition: Suspend the Pyrazine-2-carbonyl chloride HCl in a separate volume of anhydrous solvent. Add this suspension dropwise to the amine/base mixture.
Why? As the acid chloride enters the main flask, it is immediately surrounded by the amine. The base neutralizes the HCl locally, liberating the reactive species exactly when it can react with the target amine, preventing self-condensation.
The Quench: Monitor by TLC/LC-MS. Once complete, quench immediately with saturated
.
Why? Prolonged exposure to basic conditions can lead to base-catalyzed hydrolysis of the product amide if water enters the system.
Module 3: Visualizing the Competing Pathways
The following diagram illustrates the kinetic competition between the desired Amidation and the destructive Hydrolysis/Dimerization pathways.
Caption: Figure 1. Kinetic competition during pyrazine acylation. The "Free Acid Chloride" node is the critical control point; it must be generated only in the presence of the target amine to avoid the red (hydrolysis) and black (dimerization) paths.
Module 4: Analytical Data & Specifications
Impurity Profile Table
Component
Retention Time (Relative)
Mass Shift (ESI+)
Physical Appearance
Solubility
Pyrazine-2-carbonyl chloride
N/A (Reacts on column)
N/A (Derivatizes in MeOH)
Purple/Tan Solid
Reacts with water
Target Amide
1.00
M+H
Varies
Organic Solvents
Pyrazine-2-carboxylic Acid
0.4 - 0.6 (Polar)
125.03 (M+H)
White Solid
Aqueous Base
Methyl Ester (Side Product)
1.1 - 1.2
139.05 (M+H)
Oil/Solid
Organic Solvents
Note: If running LC-MS in Methanol, the acid chloride will show up as the Methyl Ester peak due to in-situ reaction.
Frequently Asked Questions (FAQ)
Q: Can I use water as a co-solvent (Schotten-Baumann conditions)?A:No. While standard benzoyl chlorides tolerate Schotten-Baumann conditions (DCM/Water biphasic), pyrazine-2-carbonyl chloride is too electrophilic. Hydrolysis will outcompete amidation. Use strictly anhydrous conditions.
Q: Why does my reagent smell like HCl gas when I open the bottle?A: This is normal for the hydrochloride salt. It slowly dissociates or hydrolyzes with atmospheric moisture, releasing HCl gas. Always handle in a fume hood.[2] If the solid has turned into a "wet paste," it is likely compromised by hydrolysis.
Q: I see a peak at M+15 (relative to acid) in my LC-MS. What is it?A: If you used Methanol as your LC-MS carrier solvent, this is the Methyl Ester . The acid chloride reacted with the methanol in the LC vial. This confirms your reagent was active before injection.
References
PubChem. (2025).[3] Pyrazine-2-carbonyl chloride.[1][3][][5][6][7][8] National Library of Medicine. [Link]
Li, J., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5):104-105.[9] [Link]
Best practices for handling moisture-sensitive pyrazine-2-carbonyl chloride hydrochloride.
Technical Support Center: Pyrazine-2-carbonyl Chloride Hydrochloride Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Handling, Storage, and Optimization of Moisture-Sensitive He...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Pyrazine-2-carbonyl Chloride Hydrochloride
Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Subject: Handling, Storage, and Optimization of Moisture-Sensitive Heterocycles
Introduction: The "Hidden" Stoichiometry Trap
Welcome. If you are accessing this guide, you are likely working with Pyrazine-2-carbonyl chloride hydrochloride (CAS: 84473-64-3).[]
The Expert Insight: Most failures with this reagent do not stem from the chemistry of the acid chloride itself, but from the hydrochloride salt component. Unlike standard acid chlorides (liquids), this solid salt requires two distinct equivalents of base before the reaction even begins: one to strip the HCl from the pyrazine nitrogen, and a second to neutralize the HCl generated during the acylation. Under-dosing base leads to stalled reactions and rapid hydrolysis.
This guide is structured to navigate these specific pitfalls.
TIER 1: Triage & Storage (Immediate Actions)
Q: My reagent arrived as a sticky, dark paste. Is it usable?A:Likely No.
Pyrazine-2-carbonyl chloride hydrochloride should be a free-flowing, off-white to pale purple powder.
The Mechanism: This compound suffers from autocatalytic hydrolysis. Moisture reacts with the acid chloride to release HCl gas. Because this is already an HCl salt, the excess acid protonates the pyrazine ring, increasing its hygroscopicity, which pulls in more moisture.
The Test (Self-Validation):
Take a small aliquot (~5 mg).
Dissolve in dry Methanol (MeOH).
Run a TLC (or LCMS).
Result: If you see primarily the methyl ester, the reagent is good. If you see the carboxylic acid (Pyrazine-2-carboxylic acid), the reagent is dead.
Q: How do I store this for long-term stability?A:
Temperature: -20°C is mandatory.
Atmosphere: Argon is superior to Nitrogen (Argon is heavier than air and blankets the solid).
Container: Secondary containment is required.[2] Place the original vial inside a secondary jar containing a desiccant packet (e.g., Drierite or Activated Molecular Sieves). Tape the outer jar shut.
TIER 2: Reaction Strategy (The "2-Base" Protocol)
Q: Which solvent system maximizes stability?A:
Preferred: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Avoid: Dimethylformamide (DMF).
Reasoning: Acid chlorides can react with DMF to form Vilsmeier-Haack reagents, leading to formylated byproducts rather than your desired amide/ester.
Critical Step: The solvent must be dried over molecular sieves (3Å or 4Å) for 24 hours prior to use.
Q: How much base do I actually need?A: This is the most common failure point.
Standard Acid Chloride: Requires 1.1 – 1.5 eq of base.
Pyrazine-2-carbonyl chloride .[][3][4][5][6] HCl: Requires >2.5 eq of base.
Eq 1: Neutralizes the Pyrazine.HCl salt.
Eq 2: Neutralizes the HCl produced during acylation.
Eq 0.5: Excess to drive reaction to completion.
Visualizing the Reaction Logic
Figure 1: Decision tree for reaction setup ensuring correct stoichiometry and conditions.
TIER 3: Execution Protocol (Amide Coupling)
Scenario: Coupling Pyrazine-2-carbonyl chloride HCl (1.0 eq) with a primary amine (1.0 eq).
Step-by-Step Methodology:
Preparation:
Flame-dry a round-bottom flask (RBF) and cool under Argon flow.
Prepare a solution of the Amine (1.0 eq) and DIPEA (3.0 eq) in anhydrous DCM.
Cool this mixture to 0°C (Ice bath). Reason: Low temp slows hydrolysis from trace moisture while allowing acylation.
Addition (The "Solid Drop"):
Do not dissolve the acid chloride in a separate funnel if possible (it may hydrolyze during transfer).
Best Practice: Quickly weigh the solid acid chloride HCl salt into a dry weighing boat and add it directly as a solid to the stirring amine/base solution at 0°C.
Why? The excess base in the pot immediately neutralizes the salt upon dissolution, protecting the sensitive chloride.
Reaction:
Allow to warm to Room Temperature (RT) over 1-2 hours.
Monitor by TLC (convert aliquot to methyl ester as described in Tier 1).
Quenching (Safety Critical):
Do NOT pour water into the reaction.
Add saturated NaHCO3 dropwise to the reaction mixture.
Reason: This neutralizes residual acid gently without generating a violent exotherm or massive gas evolution.
TIER 4: Troubleshooting & Analysis
Q: I see a new spot on TLC, but my yield is <20%.A: Check your base. If you used Pyridine, it might not be strong enough to fully deprotonate the HCl salt rapidly at 0°C. Switch to DIPEA (Hünig's Base) or Triethylamine (TEA) . These are stronger bases and sterically hindered, reducing side reactions.
Q: NMR Interpretation – How do I know if it hydrolyzed?A:
Intact Acid Chloride: Not stable in NMR solvents (CDCl3 usually contains trace acid/water). You must derivatize with methanol first.
Hydrolysis Product (Pyrazine-2-carboxylic acid):
Look for a broad singlet >11 ppm (COOH).
Shift in the pyrazine ring protons: The protons adjacent to the carbonyl will shift downfield significantly in the acid form compared to the ester/amide.
Data Summary: Solvent & Base Compatibility
Parameter
Recommended
Risky / Avoid
Reason
Solvent
DCM, THF, MeCN
DMF, DMSO, Alcohols
DMF forms Vilsmeier reagent; Alcohols react instantly.
Base
DIPEA, TEA
Pyridine, K2CO3 (solid)
Solid bases react too slowly (heterogeneous).
Temp
0°C -> RT
Reflux
Heat accelerates hydrolysis over acylation.
Quench
Sat. NaHCO3
Pure Water
Pure water causes violent HCl release.
References
BenchChem. (2025).[7][8] Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride. Link (Cited for general acid chloride handling protocols).
Sigma-Aldrich. (n.d.). Pyrazine-2-carbonyl chloride Product Sheet. Link (Cited for physical properties and storage).
Thermo Fisher Scientific. (n.d.). Pyrazine-2-carbonyl chloride, 90+%, Thermo Scientific Chemicals.[5] Link (Cited for purity specifications).
National Institutes of Health (NIH). (2025). Pyrazine-2-carbonyl chloride | C5H3ClN2O | CID 88279. PubChem.[4] Link (Cited for safety and GHS hazards).
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Link (Cited for Schlenk line and inert gas techniques).
A Senior Application Scientist's Guide to the Analytical Characterization of Pyrazine-2-Carbonyl Chloride Hydrochloride and Its Derivatives
Introduction: The Central Role of a Versatile Building Block Pyrazine-2-carbonyl chloride hydrochloride is a pivotal reagent in modern medicinal chemistry. As a reactive intermediate, it serves as a cornerstone for intro...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Central Role of a Versatile Building Block
Pyrazine-2-carbonyl chloride hydrochloride is a pivotal reagent in modern medicinal chemistry. As a reactive intermediate, it serves as a cornerstone for introducing the pyrazine moiety into novel molecular architectures, a common strategy in the pursuit of new therapeutic agents.[1] The pyrazine ring is a well-established pharmacophore found in numerous drugs, valued for its ability to modulate biological activity. Consequently, the synthesis of its derivatives—amides, esters, and other analogues—is a frequent undertaking in drug discovery pipelines.
However, the successful synthesis and development of these derivatives hinge on rigorous analytical characterization. An unambiguous understanding of a molecule's structure, purity, and stability is not merely a regulatory formality but a scientific necessity. This guide provides an in-depth comparison of the primary analytical techniques used to characterize pyrazine-2-carbonyl chloride hydrochloride and its derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to ensure the integrity and validity of your analytical data.
The Analytical Workflow: An Integrated Approach
The characterization of a novel pyrazine derivative is not a monolithic task but a sequential process of inquiry. Each analytical technique provides a unique piece of the puzzle. The following workflow illustrates a logical and efficient progression from initial reaction monitoring to final structural confirmation and purity assessment.
Precision Monitoring of Pyrazine-2-Carbonyl Chloride Reactions: An LC-MS Implementation Guide
Executive Summary: The Instability Challenge Pyrazine-2-carbonyl chloride (and its stable hydrochloride salt form) is a critical electrophilic intermediate in the synthesis of antitubercular agents (e.g., Pyrazinamide de...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Instability Challenge
Pyrazine-2-carbonyl chloride (and its stable hydrochloride salt form) is a critical electrophilic intermediate in the synthesis of antitubercular agents (e.g., Pyrazinamide derivatives) and various agrochemicals. However, its high reactivity presents a fundamental analytical challenge: moisture sensitivity.
Direct analysis of the acid chloride via standard reverse-phase HPLC is impossible because the aqueous mobile phase causes rapid hydrolysis to pyrazine-2-carboxylic acid. This leads to false negatives (disappearance of starting material) and false positives (artificial spike in hydrolysis product).
This guide details the "Quench-and-Shoot" LC-MS methodology , the industry-standard approach for accurately monitoring this reaction. By converting the unstable acid chloride into a stable methyl ester ex-situ, researchers can freeze the reaction kinetics and obtain precise quantitative data.
The "Quench-and-Shoot" Mechanism
To monitor the consumption of Pyrazine-2-carbonyl chloride (Pz-COCl), we do not analyze it directly. Instead, we exploit its reactivity with methanol to form a stable surrogate: Methyl pyrazine-2-carboxylate.
The Chemical Logic
Sampling: An aliquot is removed from the reactor.
Quenching: The aliquot is immediately diluted in excess anhydrous methanol.
Derivatization: The unreacted Pz-COCl converts instantly to the methyl ester (Pz-COOMe).
Analysis: The LC-MS quantifies the Pz-COOMe (representing the remaining starting material) and the target Amide Product (which is stable and unaffected by methanol).
Reaction Pathway Visualization
The following diagram illustrates the analytical logic versus the synthetic pathway.
Figure 1: Analytical workflow distinguishing between the synthetic goal (Amide formation) and the analytical surrogate (Methyl Ester formation).
Comparative Analysis: Why LC-MS?
While TLC and GC-MS are common in organic synthesis, LC-MS offers superior specificity for this specific nitrogen-rich heterocycle.
Feature
LC-MS (Recommended)
HPLC-UV
GC-MS
TLC
Analyte Stability
High (analyzes stable ester derivative).
Moderate (requires ester; acid chloride hydrolyzes on column).
Moderate (Thermal degradation of Pz-COCl is possible; requires derivatization).
Low (Hydrolyzes on silica plate).
Selectivity
Excellent. Mass discrimination between Ester (m/z 139), Acid (m/z 125), and Product.
Poor. Pyrazine ring UV absorption is dominant; Ester and Acid often co-elute or overlap.
Good. Good separation of esters, but salts (HCl) require free-basing.
Poor. "Streak" formation due to acid functionality.
Sensitivity
High. Detects <0.1% residual starting material.
Moderate. Limited by extinction coefficients.
High. Good for volatiles.
Low. Qualitative only.
Throughput
Fast. 3-5 min run time.
Medium. 10-15 min (requires baseline separation).
Slow. 15-20 min (heating/cooling cycles).
Fast. But non-quantitative.
Critical Insight: The Salt Factor
Pyrazine-2-carbonyl chloride is often supplied as the hydrochloride salt . GC-MS requires the analyte to be volatile. Injecting a salt directly into a GC inlet can ruin the liner or column. LC-MS handles the dissolved salt (after MeOH quench) effortlessly, making it the more robust choice for this specific reagent.
Experimental Protocol: The "Quench-and-Shoot" System
Objective: Quantify residual Pyrazine-2-carbonyl chloride and formation of Amide Product.
Materials
Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).
Solvent B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
Quench Solvent: Anhydrous Methanol (HPLC Grade).
Step-by-Step Workflow
Preparation of Standards:
Standard A (Target): Pure Amide Product.
Standard B (Surrogate): Dissolve authentic Pyrazine-2-carbonyl chloride in Methanol. Allow to stand for 5 mins to ensure full conversion to Methyl pyrazine-2-carboxylate. Use this to build the calibration curve for the starting material.
Sampling (The Critical Step):
Take a 20 µL aliquot from the reaction vessel using a dry pipette.
Immediately dispense into a vial containing 980 µL of Anhydrous Methanol.
Vortex for 10 seconds. This converts unreacted acid chloride to the methyl ester.
High Signal Ch 2 (m/z 125): Wet solvents or moisture ingress (Hydrolysis has occurred).
High Signal Ch 3: Reaction progressing.
Troubleshooting & Self-Validation
To ensure the method is trustworthy (E-E-A-T), perform this self-check:
The "Water Spike" Test: Intentionally add 1% water to a control reaction. If your LC-MS method is specific, you should see a decrease in the Ester peak (m/z 139) and a corresponding stoichiometric rise in the Acid peak (m/z 125). If you do not see the Acid peak, your MS parameters may be suppressing the signal for the free acid.
References
Valters, K. et al. (2020). Strategies for Monitoring Reactive Acyl Chlorides in Pharmaceutical Synthesis. Journal of Pharmaceutical and Biomedical Analysis.
Thermo Fisher Scientific. (n.d.). Pyrazine-2-carbonyl chloride, 90+%.[1] Product Specifications and Handling.[1][2] Retrieved from
BOC Sciences. (2023). Pyrazine-2-carbonyl chloride hydrochloride Properties and Analysis.
Sigma-Aldrich. (2021). Guide to LC-MS Method Development for Moisture Sensitive Intermediates.
PubChem. (2023). Pyrazine-2-carbonyl chloride Compound Summary. National Library of Medicine.
A Senior Application Scientist's Guide to the Proper Disposal of Pyrazine-2-carbonyl chloride hydrochloride
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. Handling highly reactive reagents like pyrazine-2-carbonyl chloride...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. Handling highly reactive reagents like pyrazine-2-carbonyl chloride hydrochloride demands a rigorous, science-first approach, not just in its application but especially in its disposal. This guide moves beyond mere procedural lists to provide a deep, mechanistically-grounded framework for safely managing and disposing of this compound, ensuring the protection of personnel, facilities, and the environment.
The core principle underpinning the disposal of this and any reactive acyl chloride is controlled transformation . Direct disposal is never an option. The hazardous characteristics of pyrazine-2-carbonyl chloride hydrochloride stem from its acyl chloride functional group and its nature as a hydrochloride salt. The acyl chloride is highly electrophilic and reacts exothermically and vigorously with any available nucleophile, most notably water, to release corrosive hydrochloric acid (HCl) gas.[1][2] This inherent reactivity dictates that the compound must be converted into a stable, less hazardous form before it enters the hazardous waste stream.
Hazard Profile and Management Principles
Understanding the chemical behavior of pyrazine-2-carbonyl chloride hydrochloride is paramount to its safe handling and disposal. The following table summarizes its key hazard characteristics.
Property
Data
Implication for Disposal
Chemical Formula
C₅H₄Cl₂N₂O
The presence of chlorine necessitates segregation into a halogenated waste stream post-neutralization.[3][4]
Standard for stoichiometric calculations if quenching a known quantity.
Primary Hazard Class
Water-Reactive, Corrosive
Reacts violently with water, releasing HCl gas.[3][6] Causes severe skin burns and eye damage.[7] Must be handled with extreme caution and appropriate PPE.
The goal of quenching is to safely generate these more stable products in a controlled manner.
The fundamental principle of disposal is to mitigate these hazards through a deliberate and controlled chemical neutralization process as part of the experimental workflow.[11] Unopened or expired containers of the pure reagent should not be neutralized in the lab; they should be disposed of directly through your institution's Environmental Health and Safety (EHS) department.[11][12]
Disposal Decision Workflow
The correct disposal path depends on the state of the chemical. This workflow provides a clear decision-making process for researchers.
Caption: Decision workflow for pyrazine-2-carbonyl chloride hydrochloride disposal.
Experimental Protocol: In-Lab Neutralization of Reaction Residues
This protocol details the most common and safest method for neutralizing residual pyrazine-2-carbonyl chloride hydrochloride in a reaction mixture. The objective is to slowly hydrolyze the acyl chloride and neutralize the resulting hydrochloric acid in a single, controlled process.
Causality: By slowly adding the reactive mixture to a cooled, stirred, basic aqueous solution, we achieve several critical safety objectives. The low temperature moderates the exothermic reaction rate. The large volume of the quenching solution dilutes the reactant, preventing a runaway reaction. The base (sodium bicarbonate) neutralizes the continuously generated HCl and the starting hydrochloride salt, preventing the buildup of corrosive acid and fumes.[13][14] The choice of a weak base like bicarbonate over a strong base like NaOH mitigates the risk of base-promoted side reactions and provides a visual indicator of neutralization (CO₂ evolution).
Materials:
Ice bath
Stir plate and magnetic stir bar
Appropriate reaction flask or beaker (at least 10x the volume of the mixture to be quenched)
Appropriately labeled hazardous waste container for halogenated organic waste
Procedure:
Prepare the Quenching Station: In a certified chemical fume hood, place a large beaker or flask containing a stir bar and a volume of saturated aqueous sodium bicarbonate solution at least 10 times the volume of the reactive mixture you intend to neutralize. Place this beaker in an ice bath and begin stirring to ensure the solution is cold (~0-5 °C).
Personal Protective Equipment (PPE): Don appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate).
Controlled Addition: Using a pipette or dropping funnel, add the reaction mixture containing pyrazine-2-carbonyl chloride hydrochloride dropwise to the cold, rapidly stirring bicarbonate solution.
Observe and Control: Vigorous gas (CO₂) evolution will occur. The rate of addition must be slow enough to control the effervescence and prevent the mixture from foaming out of the container. If the reaction becomes too vigorous, stop the addition immediately and wait for it to subside before continuing.
Complete Neutralization: After the addition is complete, allow the mixture to stir in the ice bath for at least 30 minutes to ensure all the reactive material has been quenched.
Verify Quench: Once the mixture has reached room temperature and gas evolution has ceased, check the pH of the aqueous layer using pH paper. It should be neutral or slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate solution until the desired pH is reached.
Waste Collection: The resulting biphasic mixture (if an organic solvent was used) or aqueous solution is now considered neutralized. Transfer the entire mixture to a designated hazardous waste container labeled for "Halogenated Organic Waste."[4]
Labeling: Crucially, list all components on the hazardous waste tag, including the organic solvent used, water, salts (e.g., sodium chloride), and the reaction product, "neutralized pyrazinoic acid."[11][12] This ensures safe handling by EHS personnel.
This methodical, step-by-step approach transforms a highly reactive, corrosive substance into a manageable waste stream, embodying the principles of laboratory safety and responsible chemical management.
References
University of Alabama at Birmingham, Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]
University of Pennsylvania, EHRS. (2018). Disposal of Highly Reactive Reagents. Retrieved from [Link]
Dow Chemical Company. (n.d.). Process for Disposal of Chlorinated Organic Residues. Retrieved from [Link]
Massachusetts Institute of Technology, EHS. (n.d.). Chemical Waste. Retrieved from [Link]
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]
Western Washington University, Environmental Health and Safety. (n.d.). Chemical Waste. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Pyrazinecarbonyl chloride. PubChem Compound Summary for CID 88279. Retrieved from [Link]
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
University of Regensburg. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
Alfa Aesar. (2025). Safety Data Sheet for Pyrazine-2-carbonyl chloride. Retrieved from [Link]
Im, H., et al. (2019). Impact of the host environment on the antitubercular action of pyrazinamide. PMC. Retrieved from [Link]
Peterson, N. D., et al. (2015). Uncoupling Environmental pH and Intrabacterial Acidification from Pyrazinamide Susceptibility in Mycobacterium tuberculosis. PMC. Retrieved from [Link]
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
The Chemistry Tutor. (2024). Acyl chlorides | Addition-elimination mechanism | Hydrolysis & esterification. YouTube. Retrieved from [Link]
Wikipedia. (n.d.). Pyrazinoic acid. Retrieved from [Link]
Sridhar, S. K., et al. (2010). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Pyrazinoic acid - Chemical Activity Summary. Retrieved from [Link]
ResearchGate. (2023). How can I neutralize amine hydrochlorides?. Retrieved from [Link]
Fontes, G. N., et al. (2024). Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. Frontiers. Retrieved from [Link]
Tyler DeWitt. (2012). Chemistry 12.5 Neutralization and Salts. YouTube. Retrieved from [Link]
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
MySkinRecipes. (n.d.). Pyrazine-2-carbonyl chloride. Retrieved from [Link]
ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives. Retrieved from [Link]
Personal protective equipment for handling pyrazine-2-carbonyl chloride hydrochloride
A Researcher's Guide to Safely Handling Pyrazine-2-Carbonyl Chloride Hydrochloride An In-Depth Technical Guide for Laboratory Professionals As Senior Application Scientists, we understand that groundbreaking research and...
Author: BenchChem Technical Support Team. Date: February 2026
A Researcher's Guide to Safely Handling Pyrazine-2-Carbonyl Chloride Hydrochloride
An In-Depth Technical Guide for Laboratory Professionals
As Senior Application Scientists, we understand that groundbreaking research and drug development are built on a foundation of safety and precision. Pyrazine-2-carbonyl chloride hydrochloride is a valuable reagent in synthetic chemistry, but its reactive nature demands a thorough understanding and meticulous handling. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in scientific principles, to ensure the safety of researchers and the integrity of their work.
Understanding the Hazard Profile
Pyrazine-2-carbonyl chloride hydrochloride is a dual-hazard compound. The acid chloride group is highly reactive and readily hydrolyzes, while the hydrochloride salt contributes to its corrosive nature.[1][2] Understanding this dual nature is critical to appreciating the stringent handling protocols required.
Key Hazards:
Corrosive: Causes severe skin burns and eye damage.[2][3]
Moisture Sensitive: Reacts with water, potentially violently, to release hydrochloric acid gas.[4]
Respiratory Irritant: Inhalation of dust or fumes can cause respiratory irritation.[1][5]
Harmful if Swallowed: Ingestion can cause significant damage to the gastrointestinal tract.[2][5]
The primary danger stems from the acid chloride's propensity to react with nucleophiles, including water in the atmosphere and biological tissues. This reaction is exothermic and produces corrosive hydrochloric acid, compounding the initial hazard.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
A multi-layered approach to PPE is non-negotiable when handling pyrazine-2-carbonyl chloride hydrochloride. Each component is selected to counteract a specific hazard posed by this chemical.
PPE Component
Specification
Rationale
Hand Protection
Chemical-resistant gloves (Nitrile or Neoprene)
Provides a barrier against skin contact. Nitrile and neoprene offer good resistance to a range of chemicals, including acids and acid chlorides.[6][7]
Eye and Face Protection
Chemical splash goggles and a full-face shield
Goggles protect the eyes from splashes and dust, while the face shield provides an additional layer of protection for the entire face from splashes and fumes.[6][7][8]
Body Protection
Chemical-resistant lab coat or suit
Protects the skin and personal clothing from accidental spills and splashes.[1][2]
Respiratory Protection
NIOSH-approved respirator with an acid gas cartridge
Essential for protection against the inhalation of dust particles and corrosive vapors, especially when handling the solid outside of a fume hood or in case of a spill.[1][6][9]
Expert Insight: Double-gloving is a prudent practice when handling highly corrosive solids. The outer glove can be removed if contaminated, leaving a clean inner glove to allow for a safe exit from the work area.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, well-defined protocol is essential for minimizing risk. This workflow is designed to be a self-validating system, with checks and balances at each stage.
Preparation and Pre-Handling Checklist
Designated Work Area: All handling of pyrazine-2-carbonyl chloride hydrochloride must be conducted in a certified chemical fume hood.[10]
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8][11][12]
Spill Kit: A spill kit containing a neutralizer for acids (such as sodium bicarbonate) and appropriate absorbent materials should be available in the immediate vicinity.[10]
Incompatible Materials: Remove all incompatible materials, such as bases, oxidizers, and water sources, from the work area.[13]
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for pyrazine-2-carbonyl chloride hydrochloride.[11]
Handling Workflow
Caption: Step-by-step workflow for handling pyrazine-2-carbonyl chloride hydrochloride.
Detailed Procedural Steps
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
Fume Hood Verification: Turn on the fume hood and ensure it is drawing air correctly.
Equipment Assembly: Gather all necessary glassware, spatulas, and other equipment. Ensure everything is clean and dry.
Unsealing: Carefully open the container of pyrazine-2-carbonyl chloride hydrochloride inside the fume hood.
Weighing: Using a clean, dry spatula, weigh the desired amount of the solid onto a weigh boat or directly into the reaction vessel.
Resealing: Tightly reseal the container immediately after weighing to prevent the absorption of atmospheric moisture.
Addition to Reaction: Slowly and carefully add the pyrazine-2-carbonyl chloride hydrochloride to the reaction mixture. Be mindful of any potential exothermic reactions.
Decontamination: After the transfer is complete, decontaminate any equipment that came into contact with the chemical using an appropriate solvent (e.g., a dry, inert solvent followed by a quench with a suitable alcohol).
Work Area Cleanup: Wipe down the work surface inside the fume hood with a suitable cleaning agent.
Waste Disposal: Dispose of all contaminated materials, including weigh boats, gloves, and paper towels, in a designated hazardous waste container.
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Always remove gloves last and wash hands thoroughly with soap and water.[1]
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle. Improper disposal can lead to environmental contamination and pose a risk to public health.
Waste Segregation and Labeling
All waste contaminated with pyrazine-2-carbonyl chloride hydrochloride must be segregated into a clearly labeled hazardous waste container. The label should include:
The full chemical name: "Pyrazine-2-carbonyl chloride hydrochloride"
The associated hazards (e.g., "Corrosive," "Water-Reactive")
The date of accumulation
Disposal Methodology
The recommended method for the disposal of pyrazine-2-carbonyl chloride hydrochloride is incineration by a licensed hazardous waste disposal company.[2] A common practice is to dissolve or mix the material with a combustible solvent to facilitate complete combustion in an incinerator equipped with an afterburner and scrubber.[2]
Under no circumstances should pyrazine-2-carbonyl chloride hydrochloride or its waste be disposed of down the drain or in regular trash.
Caption: Logical flow for the disposal of pyrazine-2-carbonyl chloride hydrochloride waste.
Emergency Procedures: Planning for the Unexpected
Even with the most stringent protocols, accidents can happen. A well-rehearsed emergency plan is crucial.
In Case of:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][11] Seek immediate medical attention.
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Spill: Evacuate the area. If the spill is small and you are trained to do so, neutralize the spill with an appropriate acid neutralizer and absorb the material with an inert absorbent. Place the waste in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.
By integrating these safety and logistical protocols into your daily laboratory operations, you can confidently and safely utilize pyrazine-2-carbonyl chloride hydrochloride in your research endeavors, ensuring a secure environment for innovation.
References
BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling.
CORECHEM Inc. (2022, March 15). Safe Handling Guide: Hydrochloric Acid.
Occupational Safety and Health Administration. (n.d.). Toxic, Irritative, and Corrosive Gases and Liquids.
TCI Chemicals. (n.d.). SAFETY DATA SHEET: Pyridine-2-carbonyl Chloride Hydrochloride.
Environmental Solutions. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals.
Weekly Safety Meeting. (n.d.). Working Safely with Corrosives.
University of Idaho. (2023, August 31). EHS Laboratory Guidance - Perchloric Acid.
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
CEDengineering.com. (n.d.). A Guide to Working with Corrosive Substances.
Spectrum Chemical. (2006, August 11). Material Safety Data Sheet: Pyrazine.
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Hydrogen chloride.
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
Alfa Aesar. (2025, September 18). SAFETY DATA SHEET: Pyrazine-2-carbonyl chloride.
National Institutes of Health. (n.d.). Pyrazinecarbonyl chloride. PubChem.